molecular formula C12H11BrF3NO B6356554 (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone CAS No. 1543076-37-4

(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B6356554
CAS No.: 1543076-37-4
M. Wt: 322.12 g/mol
InChI Key: HFVKRXQDTXASOA-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H11BrF3NO and its molecular weight is 322.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.99761 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone (CAS No. 1543076-37-4) is a synthetic organic molecule characterized by its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C12H11BrF3NO
  • Molecular Weight : 322.12 g/mol
  • Purity : Typically around 95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to:

  • Inhibit specific metabolic enzymes, thereby altering metabolic pathways and fluxes.
  • Modulate cell signaling by binding to surface receptors, leading to downstream effects on gene expression and cellular metabolism.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has been observed to affect enzymes linked to the metabolism of neurotransmitters and other critical biomolecules, which can have implications for conditions such as epilepsy and cancer .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. For example:

  • In studies involving the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days .

Case Studies

  • Anticancer Research : A study evaluated the compound's effects on triple-negative breast cancer cells, showing promising results in reducing tumor growth in xenograft models when administered at appropriate dosages .
  • Neurological Effects : Another investigation focused on its potential anticonvulsant properties, where it was found to provide protective effects in seizure models, indicating its multifaceted role in neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureBiological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)methanolStructureModerate enzyme inhibition
(2-Bromo-5-(trifluoromethyl)phenyl)acetic acidStructureLow antitumor activity
(2-Bromo-5-(trifluoromethyl)phenyl)amineStructureAntimicrobial properties

The presence of the pyrrolidinyl group in our compound enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for further research.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVKRXQDTXASOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.